3-(2-Nitroethenyl)pyridine
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Overview
Description
3-(2-Nitroethenyl)pyridine is an organic compound with the molecular formula C7H6N2O2 and a molecular weight of 150.14 g/mol . It is a derivative of pyridine, characterized by the presence of a nitroethenyl group at the third position of the pyridine ring. This compound is primarily used in research and has applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitroethenyl)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent such as sulfur dioxide (SO2). This reaction yields the N-nitropyridinium ion, which upon treatment with water, produces 3-nitropyridine . Another method involves the nitration of pyridine using nitric acid in trifluoroacetic anhydride, resulting in varying yields of 3-nitropyridine .
Industrial Production Methods: Industrial production of this compound is less common due to its primary use in research. the methods mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitroethenyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 3-(2-aminoethenyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitroethenyl)pyridine is utilized in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In studies involving the interaction of nitro compounds with biological systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Nitroethenyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridine ring can participate in various binding interactions with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
3-Nitropyridine: Similar structure but lacks the ethenyl group.
2-(3-Pyridyl)-1-nitroethylene: Similar structure with the nitro group at a different position.
Uniqueness: 3-(2-Nitroethenyl)pyridine is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(E)-2-nitroethenyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXBXAXEKNYDHU-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-52-3 |
Source
|
Record name | 3-(2-Nitroethenyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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